molecular formula C21H25N3O5S B2933291 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097917-63-8

6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2933291
CAS No.: 2097917-63-8
M. Wt: 431.51
InChI Key: KGPSASKCLGSQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a cyclopropyl group, a benzodioxine moiety, and a piperidine ring, making it of significant interest in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under basic conditions.

    Synthesis of the Piperidine Intermediate: The piperidine ring is often constructed via reductive amination of a suitable ketone with an amine, followed by sulfonylation.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques to link the various moieties together.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group or the pyridazinone ring using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzodioxine ring, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl or piperidine rings.

    Reduction: Reduced forms of the sulfonyl group or pyridazinone ring.

    Substitution: Substituted derivatives at the benzodioxine or sulfonyl positions.

Scientific Research Applications

6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine moiety may interact with certain protein targets, while the piperidine ring could modulate neurotransmitter activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one: The parent compound.

    2,3-Dihydro-1,4-benzodioxine derivatives: Compounds with similar benzodioxine structures but different substituents.

    Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.

    Cyclopropyl-containing compounds: Molecules with cyclopropyl groups attached to various scaffolds.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-21-6-4-18(16-1-2-16)22-24(21)14-15-7-9-23(10-8-15)30(26,27)17-3-5-19-20(13-17)29-12-11-28-19/h3-6,13,15-16H,1-2,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPSASKCLGSQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.